molecular formula C15H12FN B15075919 N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine

N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine

Cat. No.: B15075919
M. Wt: 225.26 g/mol
InChI Key: OPKYZHOEFJCYAD-RCYQAAHFSA-N
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Description

N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine: is an organic compound that belongs to the class of imines This compound is characterized by the presence of a fluorophenyl group and a phenylpropenylidene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine typically involves the condensation reaction between 4-fluoroaniline and cinnamaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The fluorophenyl group in the compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, nitro compounds, alkyl halides; often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Oxides or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has potential applications in the development of biologically active molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be useful in the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
  • N-(4-bromophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
  • N-(4-methylphenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine

Comparison: N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it different from its chlorinated, brominated, or methylated analogs.

Properties

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

(E)-N-(4-fluorophenyl)-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C15H12FN/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,17-12?

InChI Key

OPKYZHOEFJCYAD-RCYQAAHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)F

Origin of Product

United States

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